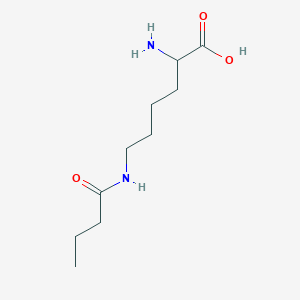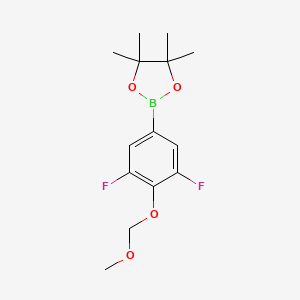![molecular formula C7H10O8 B12515444 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid CAS No. 799271-79-7](/img/structure/B12515444.png)
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is an organic compound with the molecular formula C7H10O8 It is characterized by the presence of an ethoxycarbonyl group and a hydroxy group attached to a butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid typically involves the esterification of 3-hydroxybutanedioic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ethoxycarbonyl group.
Major Products Formed
Oxidation: The major product is 2-[(Ethoxycarbonyl)oxy]-3-oxobutanedioic acid.
Reduction: The major product is 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent metabolic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanedioic acid: Lacks the ethoxycarbonyl group, making it less versatile in chemical reactions.
Ethyl 3-hydroxybutanoate: Similar structure but lacks the second carboxylic acid group.
2-Hydroxybutanedioic acid: Similar backbone but lacks the ethoxycarbonyl group.
Uniqueness
2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid is unique due to the presence of both an ethoxycarbonyl group and a hydroxy group on a butanedioic acid backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
799271-79-7 |
|---|---|
Formule moléculaire |
C7H10O8 |
Poids moléculaire |
222.15 g/mol |
Nom IUPAC |
2-ethoxycarbonyloxy-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H10O8/c1-2-14-7(13)15-4(6(11)12)3(8)5(9)10/h3-4,8H,2H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
DMUJBQUHPTURNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)


![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)



![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)


